![molecular formula C25H24ClN5O B2603800 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384796-22-9](/img/structure/B2603800.png)

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

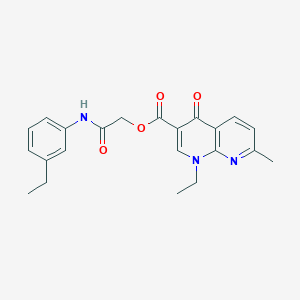

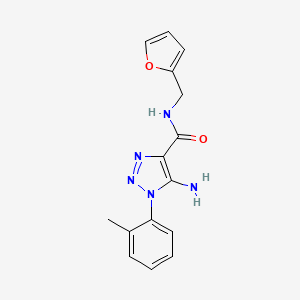

The compound contains several functional groups including a benzimidazole ring, a piperazine ring, and a methoxybenzyl group. The presence of these groups suggests that the compound could have interesting biological activities .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The benzimidazole ring is a common structure in medicinal chemistry, often associated with antibacterial activities . The piperazine ring is a saturated heterocyclic ring containing nitrogen, which is often used in drug design due to its ability to improve solubility and bioavailability.Chemical Reactions Analysis

The compound likely undergoes reactions typical of its functional groups. For example, the benzimidazole ring might undergo electrophilic substitution reactions . The piperazine ring could undergo reactions with electrophiles at the nitrogen atoms.Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit potent antimicrobial activity . They are effective against a variety of pathogens including bacteria like E. coli, K. pneumoniae, S. aureus, and S. epidermidis, as well as fungi such as C. albicans and A. niger . The compound’s ability to inhibit these microorganisms makes it a valuable candidate for developing new antimicrobial agents.

Anticancer Properties

Research has indicated that benzimidazole derivatives can act as anticancer agents . They work by targeting various enzymes involved in cancer cell proliferation and survival . This compound’s structural features may be optimized to enhance its efficacy against cancer cells, making it a promising area of study in oncology.

Antiviral Uses

Benzimidazole derivatives are also explored for their antiviral properties . They have shown effectiveness against certain viruses, which could lead to the development of new antiviral drugs . The compound’s mechanism of action in viral inhibition is an area of ongoing research.

Antiparasitic Effects

These compounds have a history of use in treating parasitic infections. Benzimidazoles can be designed to combat various parasites, potentially serving as antiparasitic drugs . The compound could be modified to increase its potency against specific parasites.

Anti-inflammatory and Analgesic Applications

Benzimidazole derivatives have demonstrated anti-inflammatory and analgesic effects . They can be used to alleviate pain and reduce inflammation, which is beneficial in conditions like arthritis . The compound’s analgesic properties are particularly useful in the development of new pain management therapies.

Antihypertensive Potential

Some benzimidazole derivatives have shown promise as antihypertensive agents . They may affect the cardiovascular system in a way that helps to lower blood pressure . Further research into this compound could lead to new treatments for hypertension.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)20(17)15-27)30-11-9-29(10-12-30)16-18-14-19(26)7-8-23(18)32-2/h3-8,13-14H,9-12,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWNZOWTYZFKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603718.png)

![3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2603719.png)

![3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2603722.png)

![[5-(4-Fluoro-phenyl)-furan-2-ylmethylene]-(4-methoxy-phenyl)-amine](/img/structure/B2603723.png)

![(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2603726.png)

![1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2603728.png)

![3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2603729.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]piperidine-1-carboxylate](/img/structure/B2603739.png)